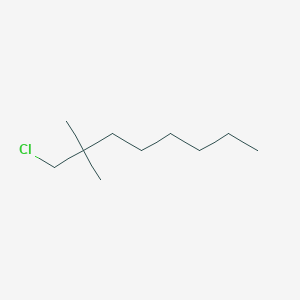

1-Chloro-2,2-dimethyloctane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21Cl |

|---|---|

Molecular Weight |

176.72 g/mol |

IUPAC Name |

1-chloro-2,2-dimethyloctane |

InChI |

InChI=1S/C10H21Cl/c1-4-5-6-7-8-10(2,3)9-11/h4-9H2,1-3H3 |

InChI Key |

NLVTYXBEPSHDCB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)(C)CCl |

Origin of Product |

United States |

Mechanistic Investigations of Fundamental Reactions Involving 1 Chloro 2,2 Dimethyloctane

Elucidation of Nucleophilic Substitution Pathways: Discerning the Impact of Steric Hindrance and Carbocationic Intermediate Formation

Nucleophilic substitution reactions of 1-Chloro-2,2-dimethyloctane are mechanistically complex, primarily due to the severe steric congestion around the electrophilic carbon. This steric hindrance serves as a major barrier to the concerted SN2 pathway and promotes pathways involving carbocationic intermediates, which are themselves subject to rearrangement.

Quantitative Assessment of Steric Inhibition in SN2 Reaction Kinetics and Associated Thermodynamical Barriers

The bimolecular nucleophilic substitution (SN2) reaction is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group. youtube.com This mechanism is exceptionally sensitive to steric hindrance. libretexts.orglibretexts.org For this compound, the bulky tert-butyl-like group at the beta-carbon effectively shields the electrophilic carbon from backside attack. masterorganicchemistry.com This steric congestion dramatically raises the energy of the trigonal bipyramidal transition state, making the SN2 pathway kinetically unfavorable. nih.gov

Studies on analogous neopentyl systems have quantified this steric inhibition. For instance, neopentyl bromide reacts via an SN2 mechanism approximately 100,000 times slower than ethyl bromide. masterorganicchemistry.comacs.org This drastic reduction in reaction rate highlights the substantial thermodynamic barrier imposed by steric hindrance. For all practical purposes, SN2 reactions on neopentyl-type substrates like this compound are considered to be inert under typical conditions. reddit.commasterorganicchemistry.com

| Alkyl Bromide | Structure | Type | Relative Rate |

|---|---|---|---|

| Methyl bromide | CH₃Br | Methyl | ~1 |

| Ethyl bromide | CH₃CH₂Br | Primary | ~5 x 10⁻² |

| Propyl bromide | CH₃CH₂CH₂Br | Primary | ~4 x 10⁻³ |

| Isopropyl bromide | (CH₃)₂CHBr | Secondary | ~2 x 10⁻⁴ |

| Neopentyl bromide | (CH₃)₃CCH₂Br | Primary (Hindered) | ~1 x 10⁻⁷ |

This table illustrates the dramatic decrease in SN2 reactivity as steric hindrance increases. Data is generalized from various sources for illustrative purposes. masterorganicchemistry.comspcmc.ac.in

Dissection of Elimination Reaction Pathways: E1 and E2 Mechanistic Comparisons

Elimination reactions are common alternative pathways to substitution for alkyl halides, leading to the formation of alkenes. For this compound, both unimolecular (E1) and bimolecular (E2) elimination mechanisms are possible, with the outcome dictated by the reaction conditions.

Dynamic Competition between Substitution and Elimination Processes under Variable Reaction Conditions

Substitution and elimination reactions are often in direct competition. libretexts.org The key variables that determine the major pathway are the structure of the alkyl halide, the nature of the nucleophile/base, and the reaction temperature.

Base Strength: The E2 mechanism requires a strong base to abstract a proton in the concerted rate-determining step. matanginicollege.ac.inyoutube.com In contrast, the E1 reaction, like SN1, proceeds through a carbocation and can occur with a weak base. youtube.com Therefore, reacting this compound with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) will strongly favor the E2 pathway. libretexts.org Using a weak base/poor nucleophile (e.g., ethanol) in a polar protic solvent will favor a competition between SN1 and E1 pathways. libretexts.orgmasterorganicchemistry.com

Steric Hindrance: The significant steric hindrance in this compound not only disfavors SN2 reactions but also makes elimination a more competitive pathway, especially with bulky bases. masterorganicchemistry.comlibretexts.org

Temperature: Elimination reactions are generally favored over substitution reactions at higher temperatures. masterorganicchemistry.com This is because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which becomes more significant at higher temperatures.

For this compound, E2 elimination is the most likely outcome when a strong, bulky base is used. libretexts.org Under neutral or weakly basic solvolysis conditions, E1 will compete with the SN1 reaction, often leading to a mixture of products. libretexts.orgmasterorganicchemistry.com

Determinants of Regioselectivity (Saytzeff vs. Hofmann Elimination) and Stereochemical Outcomes in Elimination Products

When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the regioselectivity of the reaction becomes important. The two main predictive models are Saytzeff's rule and Hofmann's rule.

Saytzeff's Rule: This rule states that the more substituted (and therefore more thermodynamically stable) alkene will be the major product. chemistnotes.combyjus.comopenstax.org This is typically observed in E1 reactions where the most stable alkene is formed from the carbocation intermediate. It is also common in E2 reactions with small, unhindered bases. chemistnotes.com

Hofmann's Rule: This rule predicts that the least substituted alkene will be the major product. This outcome is favored in E2 reactions when either the substrate or the base is sterically bulky, or when the leaving group is poor. masterorganicchemistry.comchemistnotes.comtutorchase.com The steric hindrance makes it easier for the base to abstract the more accessible, less sterically hindered proton. youtube.com

For this compound, the regiochemical outcome depends on the mechanism:

In an E2 reaction , especially with a bulky base like potassium tert-butoxide, the base will preferentially abstract a proton from the primary carbon (C1), as the protons on the tertiary carbon (C3) are sterically shielded. This leads to the Hofmann product , 2,2-dimethyloct-1-ene, as the major isomer.

In an E1 reaction , the mechanism proceeds through the rearranged tertiary carbocation. Deprotonation can then occur from adjacent carbons to form the most stable, highly substituted alkene. This would favor the Saytzeff product .

The stereochemistry of the E2 reaction is also highly specific, requiring an anti-periplanar arrangement of the proton being abstracted and the leaving group. libretexts.org This means the hydrogen and the chlorine must be in the same plane but on opposite sides of the C-C bond. The molecule must adopt a specific conformation for the E2 reaction to occur. libretexts.orgpearson.com

| Reaction Conditions | Dominant Mechanism | Major Product(s) |

|---|---|---|

| Weak Nucleophile/Weak Base (e.g., CH₃OH, heat) | SN1 / E1 | Mixture of rearranged substitution and Saytzeff elimination products |

| Strong, Bulky Base (e.g., KOC(CH₃)₃) | E2 | 2,2-dimethyloct-1-ene (Hofmann product) |

| Strong, Unhindered Base (e.g., NaOEt) | E2 | Likely a mixture, with Hofmann product favored due to substrate hindrance |

| Strong Nucleophile/Weak Base (e.g., NaI in acetone) | Very Slow SN2 | Essentially no reaction |

Investigations into Organometallic Reactivity and Reductive Transformations

The reactivity of this compound in the formation of organometallic species and its subsequent reductive transformations are of significant interest in synthetic organic chemistry. The sterically hindered neopentyl-type structure of this alkyl halide presents unique challenges and influences the mechanisms of these reactions.

Formation and Kinetic/Thermodynamic Reactivity of Organomagnesium (Grignard) Reagents and Organolithium Species

The formation of Grignard and organolithium reagents from alkyl halides is a cornerstone of carbon-carbon bond formation. libretexts.org However, the reactivity of this compound in these reactions is heavily influenced by its steric bulk.

Organomagnesium (Grignard) Reagents:

The reaction of this compound with magnesium metal in an etheral solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) yields the corresponding Grignard reagent, 2,2-dimethyloctylmagnesium chloride. byjus.com The formation of Grignard reagents is known to occur on the surface of the magnesium metal. byjus.com Due to the significant steric hindrance around the α-carbon of this compound, the rate of this reaction is expected to be slower than that of less hindered primary alkyl halides. youtube.com Studies on the analogous neopentyl chloride have shown that it forms a Grignard reagent without rearrangement of the carbon skeleton. acs.org This is a critical characteristic, as it preserves the unique 2,2-dimethylalkyl structure for subsequent reactions.

The reactivity of the resulting 2,2-dimethyloctylmagnesium chloride is that of a potent nucleophile and a strong base. masterorganicchemistry.com However, its steric bulk can modulate its reactivity, favoring addition to less sterically crowded electrophiles.

Organolithium Species:

Similarly, this compound can be converted to its corresponding organolithium reagent, 2,2-dimethyloctyllithium, by reaction with lithium metal in a suitable solvent like pentane (B18724) or hexane. libretexts.orgmsu.edu The formation of organolithium reagents from alkyl halides is also a surface reaction. libretexts.org Like their Grignard counterparts, organolithium reagents derived from sterically hindered halides like this compound are expected to form more slowly than their less hindered analogs. These reagents are highly reactive nucleophiles. wikipedia.org

| Organometallic Reagent | Reactant | Metal | Typical Solvent | Key Characteristics |

| 2,2-Dimethyloctylmagnesium chloride | This compound | Magnesium | Diethyl ether, THF | Forms without rearrangement; potent but sterically hindered nucleophile. |

| 2,2-Dimethyloctyllithium | This compound | Lithium | Pentane, Hexane | Highly reactive nucleophile; formation is slower for hindered halides. |

Mechanisms of Reductive Dehalogenation and their Stereochemical Implications (e.g., alkali metal reductions of similar compounds)

Reductive dehalogenation of alkyl halides involves the replacement of the halogen atom with a hydrogen atom. wikipedia.org This transformation can be achieved using various reducing agents, including alkali metals. The mechanism and stereochemical outcome of these reductions are influenced by the substrate's structure.

For a sterically hindered primary halide like this compound, direct nucleophilic substitution (SN2) is extremely slow. libretexts.org Therefore, reductive dehalogenation with alkali metals, such as sodium or lithium, in a proton-donating solvent like liquid ammonia (B1221849) or an alcohol, is thought to proceed through a radical or radical anion pathway.

The generally accepted mechanism involves the transfer of an electron from the alkali metal to the alkyl halide, leading to the formation of a radical anion. This intermediate then fragments to give an alkyl radical and a halide ion. The alkyl radical subsequently abstracts a hydrogen atom from the solvent to yield the final alkane product.

Due to the formation of a planar or rapidly inverting alkyl radical intermediate, any stereochemical information at the α-carbon would be lost. However, in the case of this compound, the α-carbon is not a stereocenter. If a stereocenter were present elsewhere in the molecule, its configuration would be retained during this type of reduction, as the reaction occurs at the carbon-halogen bond.

Detailed Analysis of Friedel-Crafts Alkylation Reactions Involving Highly Branched Alkyl Halides and the Phenomenon of Associated Carbocation Rearrangements

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an alkyl group. libretexts.orgwikipedia.orgorgoreview.com When using highly branched primary alkyl halides such as this compound, the reaction is characterized by the formation of carbocation intermediates that are prone to rearrangement. libretexts.orglumenlearning.commasterorganicchemistry.com

Upon treatment with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound forms a primary carbocation, the 2,2-dimethyloctyl cation. libretexts.orgmasterorganicchemistry.com This primary carbocation is highly unstable and rapidly undergoes a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. lumenlearning.comlibretexts.orgyoutube.com In the case of the 2,2-dimethyloctyl cation, a 1,2-hydride shift from the adjacent methylene (B1212753) group is not possible. Instead, a 1,2-methyl shift (a type of Wagner-Meerwein rearrangement) occurs, where one of the methyl groups from the quaternary center migrates to the primary cationic center. This rearrangement results in the formation of a more stable tertiary carbocation.

This rearranged tertiary carbocation then acts as the electrophile in the subsequent electrophilic aromatic substitution reaction with an aromatic substrate like benzene. The final product is therefore not the one expected from direct substitution, but rather the product of the rearranged carbocation.

| Initial Carbocation | Type | Rearrangement | Rearranged Carbocation | Type | Final Product (with Benzene) |

| 2,2-Dimethyloctyl cation | Primary | 1,2-Methyl Shift | 1,1-Dimethyl-1-octyl cation | Tertiary | (1,1-Dimethyloctyl)benzene |

This propensity for rearrangement is a key mechanistic feature of Friedel-Crafts alkylations with highly branched alkyl halides and must be considered when planning syntheses using these reagents.

Exploration of Radical Reaction Pathways and Electron Transfer Processes

Beyond ionic pathways, this compound can also participate in radical reactions. The free-radical chlorination of alkanes is a well-studied process, and insights into the behavior of this compound can be gleaned from studies on analogous compounds like 2,2-dimethylhexane (B166548). rsc.org

In the presence of a radical initiator, such as UV light, a chlorine molecule (Cl₂) can undergo homolytic cleavage to form two chlorine radicals. These highly reactive radicals can then abstract a hydrogen atom from the alkane chain of a molecule like 2,2-dimethyloctane (B44098) to form hydrogen chloride and an alkyl radical. This alkyl radical can then react with another molecule of Cl₂ to form a chlorinated alkane and a new chlorine radical, thus propagating the chain reaction.

Studies on the chlorination of 2,2-dimethylhexane have shown that no "neopentyl" type rearrangement occurs during the halogenation process. rsc.org This indicates that the initially formed alkyl radical does not undergo skeletal rearrangement before reacting with a chlorine molecule. However, evidence for intramolecular hydrogen atom transfer has been observed, for instance, from C(5) to C(1) in the corresponding radical, leading to a mixture of chlorinated products. rsc.org For 2,2-dimethyloctane, a variety of monochlorinated products would be expected, with the relative amounts depending on the number of hydrogen atoms at each position and their relative reactivity (tertiary > secondary > primary). brainly.comchegg.comchegg.com

Electron transfer processes can also initiate reactions of this compound. As discussed in the context of reductive dehalogenation, single electron transfer from a reducing agent can lead to the formation of a radical anion, which then expels a chloride ion to form an alkyl radical. The fate of this radical depends on the reaction conditions.

Strategic Applications of 1 Chloro 2,2 Dimethyloctane As a Crucial Building Block in Advanced Organic Synthesis

Methodologies for Elaboration of Complex Carbon Skeletons via Selective Alkylation Strategies

The steric hindrance around the chlorine atom in 1-Chloro-2,2-dimethyloctane largely impedes direct SN2 reactions. ncert.nic.inquora.com Consequently, the elaboration of carbon skeletons via alkylation necessitates alternative approaches. One viable strategy involves the use of highly reactive, sterically unencumbered nucleophiles or the activation of the substrate under conditions that favor carbocation formation (SN1-type reactions), though the latter may be prone to Wagner-Meerwein rearrangements. quora.com

A more controlled approach involves the use of organometallic coupling partners under catalytic conditions. For instance, the alkylation of soft nucleophiles, such as stabilized enolates or organocuprates, can be facilitated. While direct displacement is challenging, these reactions can sometimes be driven to completion with appropriate catalysts and reaction conditions that can accommodate the steric bulk.

Recent advancements in photoredox catalysis have opened new avenues for the alkylation of sterically hindered alkyl halides. nih.govorganic-chemistry.org These methods often involve the generation of alkyl radicals, which can then be coupled with suitable partners. For this compound, a photocatalytic approach could enable its coupling with various nucleophiles, including electron-rich arenes or other carbon-centered radicals, to form new carbon-carbon bonds under mild conditions.

| Alkylation Strategy | Nucleophile/Reagent | Typical Conditions | Expected Product Type | Potential Yield Range |

| SN1-type Alkylation | Alcohols, Carboxylic acids | Protic solvents, Lewis acid catalyst | Ethers, Esters (potential rearrangement) | 20-50% |

| Organocuprate Coupling | Lithium dialkylcuprates | Ethereal solvents, low temperature | Alkylated hydrocarbons | 40-70% |

| Photocatalytic Coupling | Electron-rich arenes, Alkenes | Photocatalyst, visible light | Arylated or alkenylated alkanes | 50-80% |

Table 1: Representative Alkylation Strategies for Sterically Hindered Halides like this compound. Data is representative and based on analogous systems due to the absence of specific literature for this compound.

Role as a Precursor for Advanced Organometallic Reagents in Modern Cross-Coupling Methodologies

The formation of organometallic reagents from this compound is a key step to unlock its synthetic potential, converting the electrophilic carbon into a nucleophilic one. The preparation of the corresponding Grignard reagent, 2,2-dimethyloctylmagnesium chloride, is feasible, although potentially sluggish due to the steric hindrance. acs.orgacs.orglibretexts.org The use of highly reactive magnesium (Rieke magnesium) or activating agents may be necessary to achieve reasonable reaction rates and yields.

Once formed, this Grignard reagent can participate in a variety of cross-coupling reactions. wikipedia.org Nickel-catalyzed cross-coupling reactions, which are known to be effective for sterically hindered alkyl halides, represent a promising avenue. acs.org For instance, the coupling of 2,2-dimethyloctylmagnesium chloride with aryl or vinyl halides/triflates in the presence of a suitable nickel-phosphine catalyst could provide access to complex molecules containing the bulky 2,2-dimethyloctyl moiety.

Similarly, the corresponding organolithium reagent could be prepared, although this would require harsh conditions. These organolithium reagents are potent nucleophiles in their own right and can be used in various coupling protocols. libretexts.org

| Organometallic Reagent | Preparation Method | Cross-Coupling Partner | Catalyst System | Expected Product |

| 2,2-Dimethyloctylmagnesium chloride | Mg turnings in THF | Aryl bromide | NiCl2(dppp) | Aryl-substituted 2,2-dimethyloctane (B44098) |

| 2,2-Dimethyloctylmagnesium chloride | Rieke Mg | Vinyl triflate | Pd(PPh3)4/CuI | Vinyl-substituted 2,2-dimethyloctane |

| 2,2-Dimethyloctyllithium | Lithium metal with electron carrier | Alkyl halide | - | Dialkyl-substituted compound |

Table 2: Potential Organometallic Reagents from this compound and their Cross-Coupling Applications. Data is hypothetical based on established methodologies for similar substrates.

Integration into the Synthesis of Specialty Chemicals and Functional Organic Materials (e.g., as a monomer or chain transfer agent in polymer synthesis)

The unique structural features of this compound make it a candidate for incorporation into specialty polymers and functional materials. The long alkyl chain imparts hydrophobicity and flexibility, while the bulky 2,2-dimethyl group can influence the physical properties of a polymer, such as its glass transition temperature and solubility.

In the context of polymer synthesis, this compound could potentially serve as a chain transfer agent in radical polymerizations. wikipedia.orgrubbernews.com In this role, it would control the molecular weight of the resulting polymer by transferring the chlorine atom to the growing polymer chain, thereby terminating it and initiating a new chain. The efficiency of this process would depend on the chain transfer constant of the chloroalkane with the specific monomer being polymerized.

Furthermore, if converted to a suitable monomer, for example, by introducing a polymerizable group such as a vinyl or acrylate (B77674) moiety at the end of the octyl chain (after initial coupling reactions), it could be incorporated into polymers to introduce the bulky 2,2-dimethyloctyl side chain. Such polymers might exhibit interesting properties, such as enhanced thermal stability or specific surface properties.

| Application in Polymer Synthesis | Role of this compound | Polymerization Type | Potential Effect on Polymer Properties |

| Molecular Weight Control | Chain Transfer Agent | Free Radical Polymerization | Reduction in average molecular weight, introduction of chloro-end group |

| Monomer for Specialty Polymers | After conversion to a vinyl/acrylate derivative | Various (Radical, Anionic) | Increased hydrophobicity, modification of thermal properties |

Table 3: Potential Roles of this compound in Polymer Synthesis.

Design and Synthesis of Structural Analogues and Key Pharmaceutical Intermediates (focusing on the structural motif and synthetic strategy, not biological activity)

The 2,2-dimethyloctyl motif, accessible from this compound, can be a key structural element in the design of analogues of biologically active molecules. The introduction of such a bulky, lipophilic group can significantly alter the pharmacokinetic properties of a lead compound. nih.govresearchgate.net

A plausible synthetic strategy would involve the initial conversion of this compound to its Grignard reagent, followed by coupling with a suitable electrophile that is part of a larger pharmacophore. For instance, the Grignard reagent could be added to an aldehyde or ketone to generate a secondary or tertiary alcohol, respectively. youtube.com This alcohol could then be further elaborated.

Alternatively, the previously discussed nickel-catalyzed cross-coupling reactions could be employed to attach the 2,2-dimethyloctyl group to a heterocyclic core, a common scaffold in many pharmaceutical agents. researchgate.net The choice of synthetic route would be dictated by the functional group tolerance of the specific target molecule.

| Target Structural Motif | Synthetic Strategy | Key Reaction | Intermediate from this compound |

| Tertiary alcohol with 2,2-dimethyloctyl group | Grignard addition to a ketone | Nucleophilic addition | 2,2-Dimethyloctylmagnesium chloride |

| Aryl-substituted 2,2-dimethyloctane | Nickel-catalyzed cross-coupling | Kumada coupling | 2,2-Dimethyloctylmagnesium chloride |

| Amine with 2,2-dimethyloctyl substituent | Reductive amination of a 2,2-dimethyloctyl-containing aldehyde | Reductive amination | 2,2-Dimethyloctanal (from oxidation of the corresponding alcohol) |

Table 4: Synthetic Strategies for Incorporating the 2,2-Dimethyloctyl Motif into Pharmaceutical Intermediates.

Rigorous Computational and Theoretical Investigations on 1 Chloro 2,2 Dimethyloctane and Comparative Systems

High-Level Quantum Chemical Calculations for Precise Electronic Structure Characterization and Bond Energy Analysis

High-level quantum chemical calculations are indispensable for accurately describing the electronic structure and quantifying the strength of chemical bonds within a molecule. Methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (e.g., MP2, MP4), and Coupled Cluster theory (e.g., CCSD(T)) are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution, molecular orbitals, and bond energies. acs.orgnih.gov

For 1-chloro-2,2-dimethyloctane, the primary focus of such calculations would be the C-Cl bond. This bond is inherently polar due to the higher electronegativity of chlorine. The surrounding alkyl framework, particularly the electron-donating methyl and hexyl groups, influences the bond's character. Computational methods can precisely calculate properties like the partial atomic charges on the carbon and chlorine atoms and the bond dissociation energy (BDE).

Table 1: Representative Bond Dissociation Energies (BDEs) from Computational Studies on Related Systems

| Bond Type | Molecule Class | Typical Calculated BDE (kcal/mol) |

|---|---|---|

| C-H (primary) | Alkanes | ~100-101 |

| C-C | Alkanes | ~88-90 |

| C-Cl | Primary Chloroalkanes | ~83.5 |

Note: These are typical values and can vary based on the specific molecule and computational method employed.

Advanced Molecular Dynamics Simulations for Elucidating Conformational Space and Solvent Interaction Dynamics

While quantum calculations excel at describing static electronic properties, advanced molecular dynamics (MD) simulations are crucial for understanding the dynamic behavior of flexible molecules like this compound. MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a view of the molecule's conformational landscape and its interactions with its environment. nih.gov

For this compound, MD simulations would be particularly insightful in two areas:

Conformational Space: The C3-C8 hexyl chain can adopt a vast number of conformations through rotation around its C-C single bonds. MD simulations can explore this space to identify the most probable (lowest energy) conformations and the energy barriers between them.

Solvent Interactions: In solution, solvent molecules explicitly interact with the solute, influencing its conformation and reactivity. MD simulations can model these interactions in detail. nih.gov For example, in a polar solvent like water, simulations would show the organization of water molecules around the polar C-Cl headgroup versus the non-polar hydrocarbon tail.

Sophisticated Transition State Modeling for Definitive Elucidation of Reaction Pathways and Energy Profiles

The neopentyl-like structure of this compound makes its reactivity in nucleophilic substitution reactions a subject of significant theoretical interest. It is a primary halide, which typically favors the single-step SN2 mechanism. However, the immense steric hindrance from the quaternary C2 carbon severely impedes the necessary backside attack of the nucleophile, dramatically slowing the SN2 reaction. youtube.comquora.com The alternative two-step SN1 mechanism is also disfavored because it would require the formation of an unstable primary carbocation. quora.com

Sophisticated transition state modeling, using quantum chemical methods, is essential to definitively map out the potential energy surfaces for these competing pathways. Such models calculate the structures and energies of reactants, products, and, most importantly, the high-energy transition states that connect them.

A seminal computational study on neopentyl bromide, a close analogue, provides a quantitative understanding of this problem. ic.ac.uk The study calculated the free energy of activation (ΔΔG‡) for the SN2 reaction and compared it to that of methyl bromide, a simple, unhindered primary halide. The results showed a massive increase in the activation barrier for the neopentyl system, quantitatively explaining its observed lack of reactivity. ic.ac.uk The modeling also revealed a significant distortion in the transition state geometry for the neopentyl halide, with the bond angle of the attacking and leaving groups being highly bent compared to the ideal linear arrangement. ic.ac.uk

Table 2: Comparative Calculated Data for SN2 Reactions

| Parameter | Methyl Bromide + Br⁻ | Neopentyl Bromide + Br⁻ |

|---|---|---|

| Reaction Type | SN2 | Sterically Hindered SN2 |

| Calculated Free Energy Barrier (ΔG‡) | 20.8 kcal/mol | 30.2 kcal/mol |

| Difference in Activation Energy (ΔΔG‡) | - | 9.4 kcal/mol |

| Transition State Br-C-Br Angle | ~180° (Linear) | ~140° (Bent) |

Data sourced from computational modeling at the ωB97XD/6-311G(d,p) level with SCRF for methanol (B129727) solvent. ic.ac.uk

These findings strongly suggest that this compound would exhibit a similarly high activation barrier for SN2 reactions, making the reaction exceptionally slow under normal conditions.

Application of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for Predicting Reactivity Parameters and Mechanistic Insights

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate chemical structure with activity or properties. wikipedia.org In the context of this compound, QSAR/QSPR methodologies can be applied not to predict physical properties, but to gain mechanistic insights and predict reactivity parameters (a field sometimes referred to as QSRR, or Quantitative Structure-Reactivity Relationships). wikipedia.orgnih.gov

A QSAR model for reactivity would involve several key steps:

Dataset Assembly: A series of structurally related haloalkanes with varying degrees of steric hindrance and different alkyl chain lengths would be selected.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors representing its structural, electronic, and steric features would be calculated. These could include:

Topological descriptors: Quantify molecular size, shape, and branching.

Quantum-chemical descriptors: Include calculated values like partial atomic charges, dipole moment, and orbital energies (E-HOMO, E-LUMO).

Steric descriptors: Represent the volume and surface area of the molecule or specific substituent groups. nih.gov

Model Building: A mathematical equation is generated that relates the descriptors (predictor variables) to an experimentally or computationally determined reactivity parameter, such as the rate constant (log k) for a specific reaction (e.g., nucleophilic substitution). conicet.gov.ar

By analyzing the resulting equation, one can gain mechanistic insights. For instance, a strong positive correlation with a steric descriptor would quantitatively confirm that increasing steric bulk decreases the reaction rate. Such a model, once validated, could predict the reactivity of new, untested compounds like this compound based solely on its calculated descriptors.

Comprehensive Conformational Analysis and Quantitative Assessment of Steric Strain within the Molecular Framework

Torsional Strain: This arises from the repulsion between bonding electrons in eclipsed conformations. For example, rotation around the C3-C4 bond in the octane (B31449) chain will lead to conformations where hydrogen atoms or alkyl groups are eclipsed, raising the molecule's potential energy. libretexts.org

Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity. libretexts.org In the octane chain of this compound, this is primarily manifested in gauche interactions, where bulky groups on adjacent carbons are 60° apart. The most stable conformation for an unbranched alkane chain is the all-staggered, anti-periplanar arrangement, which minimizes both torsional and steric strain. fiu.edu

The neopentyl-like headgroup introduces significant, fixed steric strain. The analysis of simpler alkanes like butane (B89635) provides quantitative values for the energetic cost of these interactions, which can be used to estimate the relative energies of different conformers of the target molecule.

Table 3: Common Strain Energy Increments in Alkanes

| Interaction Type | Dihedral Angle | Strain Energy (kcal/mol) |

|---|---|---|

| H ↔ H eclipsed (Torsional) | 0° | ~1.0 |

| H ↔ CH₃ eclipsed (Torsional/Steric) | 0° | ~1.4 |

| CH₃ ↔ CH₃ eclipsed (Torsional/Steric) | 0° | ~2.6 |

Values are approximate and derived from conformational analysis of simple alkanes like ethane (B1197151) and butane. libretexts.org

For this compound, the lowest energy conformation would feature the hexyl tail in an extended, all-anti arrangement to minimize gauche interactions between its segments. The bulky headgroup's primary effect is to restrict rotations around the C2-C3 bond and to present a significant steric barrier to intermolecular interactions at the reactive C1 position.

Advanced Spectroscopic and Chromatographic Methods Employed for Mechanistic and Synthetic Monitoring

Application of In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Reaction Progression Monitoring and Intermediate Detection

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real time. rsc.org By placing the reaction vessel within the NMR spectrometer or, more commonly, circulating the reaction mixture through a flow cell inside the NMR probe, chemists can acquire spectra at regular intervals without altering the reaction conditions. researchgate.netresearchgate.net This provides a continuous view of the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. researchgate.netnih.gov

For the synthesis of 1-chloro-2,2-dimethyloctane, a likely route is the hydrochlorination of 2,2-dimethyloct-1-ene. In-situ NMR would be invaluable for tracking this process. Specific proton (¹H) and carbon (¹³C) NMR signals corresponding to the starting alkene, potential carbocation intermediates, and the final chloroalkane product can be monitored simultaneously. rsc.orgyoutube.com

Key applications include:

Kinetic Analysis: By plotting the concentration (derived from signal integrals) of reactants and products over time, detailed reaction kinetics can be determined. This allows for the optimization of parameters like temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. youtube.comnih.gov

Mechanistic Elucidation: The detection of short-lived intermediates can provide direct evidence for a proposed reaction mechanism. For instance, in an acid-catalyzed hydrochlorination, the observation of signals corresponding to a tertiary carbocation could confirm a stepwise addition mechanism.

Impurity Profiling: The formation of byproducts, such as isomeric chloroalkanes from carbocation rearrangements, can be identified and quantified in real time, enabling adjustments to the reaction conditions to improve selectivity.

Below is a representative table of how ¹H NMR data could be used to monitor the hydrochlorination of 2,2-dimethyloct-1-ene.

Table 1: Representative ¹H NMR Data for In-Situ Monitoring of 2,2-dimethyloct-1-ene Hydrochlorination

| Compound | Key Protons | Expected Chemical Shift (δ, ppm) | Change Over Time |

|---|---|---|---|

| 2,2-dimethyloct-1-ene (Reactant) | Vinyl (=CH₂) | 4.8 - 5.1 | Decrease |

| 2,2-dimethyloct-1-ene (Reactant) | Allylic (-CH₂-) | ~2.0 | Decrease |

| This compound (Product) | Chloromethyl (-CH₂Cl) | ~3.4 | Increase |

| This compound (Product) | gem-Dimethyl (-C(CH₃)₂) | ~1.0 | Increase |

Utilization of High-Resolution Mass Spectrometry (MS) Techniques for Unambiguous Intermediate Identification and Deconvolution of Complex Reaction Mixtures

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the definitive identification of organic compounds. Unlike low-resolution MS, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique elemental formula, enabling the unambiguous identification of the product, this compound, and the differentiation of it from other species with the same nominal mass. daneshyari.comnih.gov

For a molecule like this compound (C₁₀H₂₁Cl), HRMS can confirm its elemental composition by providing an exact mass that distinguishes it from, for example, an oxygen-containing impurity like C₁₁H₂₅O. Furthermore, the presence of chlorine is readily identified by its characteristic isotopic signature: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl) appear in an approximate 3:1 ratio of intensity.

Key applications in the analysis of this compound include:

Molecular Formula Confirmation: The primary use is to confirm the elemental composition of the synthesized product.

Fragmentation Analysis: In conjunction with techniques like gas chromatography (GC-HRMS), the fragmentation pattern can provide structural confirmation. For this compound, characteristic fragments would include the loss of a chlorine radical (•Cl), the chloromethyl radical (•CH₂Cl), or cleavage alpha to the quaternary carbon, leading to a stable tert-butyl-like cation.

Mixture Deconvolution: In a complex reaction mixture, HRMS can identify components by extracting the exact masses of all ions present, helping to identify byproducts, unreacted starting materials, and intermediates without the need for complete chromatographic separation. unito.it

Table 2: Predicted HRMS Fragments for this compound (C₁₀H₂₁Cl)

| Ion/Fragment | Formula | Calculated Exact Mass (³⁵Cl) | Calculated Exact Mass (³⁷Cl) | Comment |

|---|---|---|---|---|

| [M]⁺ | [C₁₀H₂₁Cl]⁺ | 176.1332 | 178.1302 | Molecular Ion |

| [M-CH₃]⁺ | [C₉H₁₈Cl]⁺ | 161.1097 | 163.1068 | Loss of a methyl group |

| [M-Cl]⁺ | [C₁₀H₂₁]⁺ | 141.1643 | - | Loss of chlorine radical |

| [M-C₅H₁₁]⁺ | [C₅H₁₀Cl]⁺ | 105.0471 | 107.0442 | Cleavage of the hexyl chain |

| [C₄H₉]⁺ | [C₄H₉]⁺ | 57.0704 | - | tert-Butyl cation (rearrangement) |

Advanced Vibrational Spectroscopy (Infrared and Raman) for Monitoring Functional Group Transformations and Conformational Changes

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is fundamental for monitoring the progress of a chemical reaction by tracking changes in functional groups. mdpi.comacs.org These two techniques are complementary; FTIR measures the absorption of infrared light by molecular vibrations, while Raman measures the inelastic scattering of laser light.

In the synthesis of this compound from 2,2-dimethyloct-1-ene, the key transformation is the conversion of a carbon-carbon double bond into single bonds and the introduction of a carbon-chlorine bond.

Monitoring Functional Group Transformations:

Disappearance of Reactant Signals: The progress of the reaction would be marked by the disappearance of the characteristic vibrational bands of the alkene reactant. These include the C=C stretch (typically ~1640 cm⁻¹) and the vinyl C-H stretching and bending modes (~3080 cm⁻¹ and ~910-990 cm⁻¹, respectively). montana.edu

Appearance of Product Signals: Concurrently, new bands corresponding to the alkyl chloride product would appear. The most definitive of these is the C-Cl stretching vibration, which is typically found in the 600-800 cm⁻¹ region and is often strong in both IR and Raman spectra. The disappearance of the sp² C-H signals and the strengthening of the sp³ C-H signals (~2850-2960 cm⁻¹) also indicate product formation. surfacesciencewestern.com

This technique can be implemented in-situ using fiber-optic probes for real-time reaction analysis, providing kinetic data that complements NMR studies. nih.gov

Table 3: Key Vibrational Modes for Monitoring the Synthesis of this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique (IR/Raman) | Observation |

|---|---|---|---|---|

| C=C Stretch | Alkene | 1640 - 1680 | IR (variable), Raman (strong) | Disappears during reaction |

| =C-H Stretch | Alkene | 3010 - 3095 | IR (medium), Raman (strong) | Disappears during reaction |

| C-H Stretch | Alkane | 2850 - 2960 | IR (strong), Raman (strong) | Present throughout, changes character |

| C-Cl Stretch | Alkyl Halide | 600 - 800 | IR (strong), Raman (strong) | Appears during reaction |

Sophisticated Chromatographic Techniques (Gas Chromatography, High-Performance Liquid Chromatography) in Reaction Mixture Deconvolution and Purity Assessment for Synthetic Optimization

Chromatography is the cornerstone of separation science and is indispensable for analyzing the composition of reaction mixtures and assessing the purity of the final product. For a volatile and relatively non-polar compound like this compound, Gas Chromatography (GC) is the method of choice, while High-Performance Liquid Chromatography (HPLC) offers complementary capabilities.

Gas Chromatography (GC): GC, especially when coupled with a mass spectrometer (GC-MS), provides exceptional separation and identification of volatile components. nih.gov A sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation is achieved based on differences in boiling point and affinity for the stationary phase. For this compound, a non-polar column (e.g., with a 5% phenyl polysiloxane phase) would be effective. researchgate.net GC is used to:

Assess Purity: Determine the percentage purity of the final product by comparing the peak area of the target compound to the areas of any impurities.

Separate Isomers: Resolve structural isomers that may have formed during the synthesis, such as 2-chloro-2,2-dimethyloctane or other rearranged products. nih.gov

Quantify Reactants: Measure the amount of unreacted starting material remaining in the crude product.

Table 4: Representative Gas Chromatography (GC) Method Parameters

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow ~1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 60 °C (2 min), ramp 10 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC): While less common for simple alkyl halides, reversed-phase HPLC (RP-HPLC) can be a valuable tool, particularly for reaction monitoring or for purifying less volatile, related compounds. nih.govlibretexts.org In RP-HPLC, a non-polar stationary phase (e.g., C8 or C18 silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). phenomenex.comsigmaaldrich.com More non-polar compounds like this compound will have a stronger affinity for the stationary phase and thus a longer retention time. HPLC is useful for:

Purity Assessment: Providing an alternative method to GC for purity checks, which can be crucial if impurities are non-volatile or thermally unstable.

Preparative Separations: Scaling up the separation to isolate larger quantities of the pure compound from non-volatile byproducts.

Table 5: Representative High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or Gradient; e.g., 90:10 Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV (at low wavelength, ~205 nm) or Refractive Index (RI) |

Environmental and Sustainable Chemistry Perspectives of Chlorinated Hydrocarbons Academic Research Focus

Mechanistic Studies of Degradation Pathways in Diverse Environmental Matrices

The environmental fate of chlorinated alkanes like 1-chloro-2,2-dimethyloctane is largely determined by their susceptibility to various degradation processes. The high degree of branching in its structure can influence the rate and mechanism of these pathways.

Photocatalytic Degradation:

Photocatalytic degradation has emerged as a promising technology for the remediation of water contaminated with chlorinated organic compounds. The process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light, generates highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents capable of breaking down complex organic molecules.

For instance, studies on the photocatalytic degradation of 1,10-dichlorodecane (B1670031) have shown that the reaction primarily occurs on the surface of the photocatalyst and is driven by surface-bound hydroxyl radicals. osti.gov The degradation kinetics often follow the Langmuir-Hinshelwood model, indicating the importance of adsorption of the chlorinated alkane onto the catalyst surface. osti.gov It is plausible that this compound would undergo a similar surface-mediated photocatalytic degradation process. The presence of electron scavengers has been observed to have minimal effect on the degradation rate of similar compounds, further supporting the primary role of hydroxyl radicals in the oxidation process. osti.gov

Hydrolytic Degradation:

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For alkyl halides, the rate of hydrolysis is dependent on the structure of the alkyl group. Tertiary alkyl halides, due to the stability of the resulting carbocation intermediate, tend to undergo hydrolysis via an SN1 mechanism. Given that this compound is a primary alkyl halide, it would be expected to undergo hydrolysis via a slower SN2 mechanism. However, the steric hindrance created by the bulky 2,2-dimethyl groups could significantly retard the rate of nucleophilic attack by water, making its hydrolytic degradation a relatively slow process under typical environmental conditions.

Enzymatic Biodegradation:

Microbial degradation offers a sustainable and environmentally friendly approach to the remediation of chlorinated hydrocarbon contamination. Certain microorganisms possess enzymes capable of breaking the carbon-halogen bond. For example, some bacteria can degrade 1,2-dichloroethane (B1671644) under both aerobic and anaerobic conditions. researchgate.net Aerobic degradation often proceeds through an oxidative pathway, while anaerobic degradation typically involves reductive dechlorination. researchgate.net

The biodegradation of highly branched alkanes can be more challenging for microorganisms. However, some bacterial strains, such as Rhodococcus sp., have been shown to degrade branched-chain alkanes. The degradation of bis(1-chloro-2-propyl) ether by a Rhodococcus strain, for instance, involves the initial scission of the ether bond followed by dehalogenation. nih.gov While the specific enzymatic pathways for this compound have not been elucidated, it is conceivable that certain microbial consortia could adapt to utilize it as a carbon source, likely initiating the degradation by targeting the less sterically hindered parts of the molecule.

Table 1: Potential Degradation Pathways for this compound

| Degradation Pathway | Proposed Mechanism | Key Factors |

| Photocatalytic | Surface reaction with hydroxyl radicals on a photocatalyst like TiO₂. | UV light, presence of a photocatalyst, adsorption onto the catalyst surface. |

| Hydrolytic | Slow SN2 nucleophilic substitution by water. | pH, temperature, significant steric hindrance. |

| Enzymatic | Oxidative or reductive dechlorination by specialized microorganisms. | Presence of adapted microbial consortia, availability of co-substrates, aerobic/anaerobic conditions. |

Implementation of Green Chemistry Principles in the Design of Synthetic Routes and Applications of Highly Branched Alkyl Halides

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of highly branched alkyl halides like this compound can benefit from these principles.

Synthetic Routes:

Traditional methods for the synthesis of alkyl halides often involve the use of harsh reagents and produce significant waste. patsnap.com Green chemistry encourages the development of more benign and efficient synthetic strategies.

From Alcohols: A common route to alkyl halides is the reaction of alcohols with hydrohalic acids (e.g., HCl). masterorganicchemistry.com To make this process greener, efforts can be focused on using catalytic amounts of acid or developing solid acid catalysts that can be easily recovered and reused.

From Alkanes: Direct chlorination of alkanes is another route, but it often lacks selectivity and can lead to a mixture of products. libretexts.org Research into regioselective chlorination using specific catalysts could improve the atom economy and reduce the formation of unwanted byproducts. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This involves choosing reactions that are addition-based rather than substitution-based where possible.

Applications:

Highly branched alkyl halides can serve as intermediates in the synthesis of various organic compounds. patsnap.com In line with green chemistry, their applications should be designed to minimize environmental impact. This could involve their use in closed-loop systems or for the synthesis of products that are themselves biodegradable or have a lower environmental footprint.

Table 2: Green Chemistry Approaches for Highly Branched Alkyl Halides

| Principle | Application in Synthesis and Use |

| Prevention | Designing syntheses to avoid waste generation from the outset. |

| Atom Economy | Utilizing reactions that maximize the incorporation of starting materials into the product. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for synthesis. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. |

Academic Research on Byproduct Formation and Development of Mitigation Strategies in Industrial Chlorination Processes

Industrial chlorination of alkanes is a key process for producing a variety of chemical intermediates. However, these processes can generate a range of byproducts, including isomers and more highly chlorinated compounds. libretexts.org

Byproduct Formation:

The free-radical chlorination of alkanes proceeds via a chain reaction mechanism. aakash.ac.in For a branched alkane like 2,2-dimethyloctane (B44098), the reaction with chlorine gas in the presence of UV light or heat would lead to the substitution of hydrogen atoms. While the formation of this compound is possible, the reaction is not typically selective, and other isomers such as those with chlorine at other positions on the octane (B31449) chain would also be formed. libretexts.org Over-chlorination can also occur, leading to the formation of di-, tri-, and polychlorinated alkanes. libretexts.org A significant byproduct of the chlorination of alkanes is hydrogen chloride (HCl). brainly.com

Mitigation Strategies:

Research has focused on developing strategies to control the selectivity of chlorination reactions and minimize the formation of unwanted byproducts.

Control of Reaction Conditions: By carefully controlling the reaction temperature, pressure, and the molar ratio of reactants, the product distribution can be influenced. libretexts.org For example, using a large excess of the alkane can favor the formation of monochlorinated products. libretexts.org

Catalytic Chlorination: The use of specific catalysts can enhance the regioselectivity of the chlorination reaction, directing the chlorine atom to a specific position on the alkane chain. google.com This can significantly reduce the formation of isomeric byproducts.

Alternative Chlorinating Agents: Research into alternative chlorinating agents that are more selective than chlorine gas is an active area of investigation.

Table 3: Common Byproducts in Alkane Chlorination and Mitigation Approaches

| Byproduct Type | Example | Mitigation Strategy |

| Isomeric Monochloroalkanes | e.g., 3-chloro-2,2-dimethyloctane | Catalytic chlorination for improved regioselectivity, optimization of reaction conditions. |

| Polychlorinated Alkanes | e.g., 1,x-dichloro-2,2-dimethyloctane | Control of reactant ratios (excess alkane), shorter reaction times. |

| Hydrogen Chloride (HCl) | HCl | Capture and utilization in other processes, use of alternative chlorination routes that do not produce HCl. |

Future Research Directions and Emerging Paradigms in 1 Chloro 2,2 Dimethyloctane Research

Design and Development of Novel Catalytic Systems for Highly Selective Transformations Involving Alkyl Chlorides

The engagement of unactivated and sterically hindered alkyl chlorides in carbon-carbon bond formation remains a significant challenge in organic synthesis. nsf.govacs.org The high bond dissociation energy of the C-Cl bond and steric hindrance, as seen in 1-Chloro-2,2-dimethyloctane, often render traditional methods ineffective. acs.org Emerging research focuses on novel catalytic systems that operate via radical mechanisms, bypassing the limitations of two-electron pathways.

One promising strategy involves metal-promoted chlorine atom abstraction to generate a carbon-centered radical. nih.gov Titanium(III)-based catalysts, for instance, have been successfully developed for the radical addition of secondary and tertiary alkyl chlorides to electron-deficient alkenes. nsf.govnih.gov These systems operate through an inner-sphere activation of the C-Cl bond, where the Ti(III) center mediates Cl atom abstraction, a process favored by the high affinity of Ti(IV) for chloride anions. nih.gov This approach is particularly noteworthy as it allows for the use of a common and relatively inert functional group (R-Cl) in radical C-C bond formation. nsf.gov

Another innovative frontier is the use of zirconocene (B1252598) in conjunction with photoredox catalysis. acs.org This dual catalytic system has been shown to enable the activation of primary, secondary, and tertiary unactivated alkyl chlorides for subsequent reactions like hydrogenation and borylation. The use of zirconium is strategic, as the formation of a strong Zr-Cl bond makes the C-Cl bond cleavage more exergonic and lowers the activation energy of the transition state for halogen atom transfer. acs.org The applicability of such systems to a sterically demanding substrate like this compound could provide a powerful tool for its incorporation into complex molecules.

Table 1: Emerging Catalytic Systems for Alkyl Chloride Activation

| Catalytic System | Mechanism | Applicable Substrates | Potential Transformation of this compound | Key Advantages |

|---|---|---|---|---|

| Titanium(III) Catalysis | Inner-sphere Cl atom abstraction to form a carbon radical. nsf.govnih.gov | 2° and 3° alkyl chlorides; compatible with aryl bromides and boronates. nsf.gov | Radical addition to Michael acceptors. | Engages traditionally unreactive alkyl chlorides; complementary to existing methods. nsf.gov |

| Zirconocene/Photoredox Catalysis | Zirconocene-catalyzed halogen atom transfer (XAT) combined with a photosensitizer. acs.org | 1°, 2°, and 3° unactivated alkyl chlorides. acs.org | Hydrogenation, borylation, and other radical-mediated transformations. | Mild conditions; amplifies the ability of metallocenes for halogen atom transfer. acs.org |

Integration with Microfluidic and Flow Chemistry Techniques for Enhanced Synthesis and Reaction Optimization

Flow chemistry and microfluidic reactors are transforming chemical synthesis by offering superior control over reaction parameters compared to traditional batch methods. elveflow.com These technologies provide precise management of residence time, temperature, and mixing, which can lead to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or fast reactions. elveflow.comrsc.org

For a compound like this compound, flow chemistry could be instrumental in both its synthesis and subsequent transformations. The synthesis of alkyl halides can involve reactive intermediates or hazardous reagents where the enhanced heat and mass transfer of microreactors would be beneficial. elveflow.com For instance, electrosynthesis of certain compounds in flow microreactors has emerged as an attractive and green synthetic approach. elveflow.com

Furthermore, the optimization of complex catalytic reactions, such as those described in the previous section, can be accelerated using flow systems. The ability to rapidly screen conditions (e.g., catalyst loading, temperature, pressure) and integrate real-time analysis makes flow chemistry a powerful tool for discovering optimal reaction parameters. This is particularly relevant for multi-variable problems where machine learning algorithms can be coupled with automated flow platforms for intelligent and rapid optimization. rsc.orgbohrium.com

Exploration of Supramolecular Chemistry and Chiral Induction Phenomena Involving Alkyl Halides

Supramolecular chemistry, which focuses on non-covalent interactions, offers a novel paradigm for controlling chemical reactivity and selectivity. The application of host-guest chemistry to reactions involving alkyl halides is an emerging area with significant potential. By encapsulating an alkyl halide within the cavity of a macrocyclic host (e.g., a cyclodextrin (B1172386) or a synthetic molecular cage), it may be possible to alter its chemical properties.

For this compound, the long alkyl tail could serve as a recognition element for a hydrophobic cavity, positioning the reactive C-Cl bond in a controlled environment. This encapsulation could:

Modify Reactivity: Shield the electrophilic carbon from nucleophilic attack or, conversely, pre-organize it for a reaction with a co-encapsulated reagent.

Induce Selectivity: In reactions generating a new stereocenter, the use of a chiral host could induce enantioselectivity by providing a chiral environment around the reacting substrate. This would be a powerful method for asymmetric synthesis without requiring a covalent chiral auxiliary.

While specific research on the supramolecular chemistry of this compound is not yet established, the principles offer a compelling direction for future exploration in the broader field of alkyl halide chemistry.

Application of Machine Learning and Artificial Intelligence for Predictive Synthesis and Reaction Optimization

The optimization of chemical reactions is a complex, multi-parameter problem that is ideally suited for the application of machine learning (ML) and artificial intelligence (AI). beilstein-journals.orgchemrxiv.org Traditional one-variable-at-a-time (OVAT) optimization methods are often inefficient and may fail to identify the true optimal conditions. nih.gov ML-driven strategies, in contrast, can analyze large datasets to build predictive models that guide experimental design, accelerating the discovery of optimal reaction conditions for yield, selectivity, and other metrics. beilstein-journals.orgresearchgate.net

Several ML approaches are relevant for reactions involving this compound:

Global and Local Models: Global models can be trained on vast reaction databases to suggest initial reaction conditions (catalyst, solvent, temperature) for a new transformation. chemrxiv.org Local models can then be used to fine-tune these parameters for a specific reaction family to maximize performance. beilstein-journals.org

Bayesian Optimization: Algorithms like Thompson Sampling for Efficient Multi-Objective Optimization (TSEMO) are particularly powerful for solving multi-objective problems, such as simultaneously maximizing yield while minimizing an impurity. rsc.org

Deep Reinforcement Learning: This approach can be used to create a model that iteratively learns from experimental results, choosing new conditions to progressively improve the reaction outcome, significantly outperforming traditional optimization strategies. nih.gov

The integration of ML with automated high-throughput experimentation (HTE) or flow chemistry platforms creates a closed-loop system for autonomous reaction optimization, enabling rapid and data-efficient discovery of ideal conditions for the synthesis and transformation of complex molecules like this compound. rsc.orgbeilstein-journals.org

Table 2: Machine Learning Approaches for Reaction Optimization

| ML Approach | Description | Application in Chemistry | Potential for this compound |

|---|---|---|---|

| Global & Local Models | Use large databases to predict general conditions (global) and fine-tune for specific reactions (local). beilstein-journals.orgchemrxiv.org | Suggesting synthetic routes and initial reaction conditions. beilstein-journals.org | Identifying promising catalysts and solvents for novel transformations. |

| Bayesian Optimization (e.g., TSEMO) | Builds a probabilistic model of the objective function to efficiently find the optimum. rsc.org | Multi-objective optimization of reaction conditions (e.g., yield vs. purity). rsc.org | Optimizing catalytic reactions to maximize conversion and minimize byproducts. |

| Deep Reinforcement Learning (DRL) | An agent learns to make decisions by performing actions in an environment to maximize a cumulative reward. nih.gov | Autonomous, iterative optimization of reaction yields. nih.gov | Guiding an automated synthesis platform to rapidly find optimal conditions. |

Exploration of New, Advanced Applications in Materials Science and Organic Electronics Requiring Highly Branched Aliphatic Subunits

The unique molecular architecture of this compound, characterized by a highly branched aliphatic subunit, makes it an intriguing building block for advanced materials. In polymer science, hyperbranched polymers (HBPs) are known for their distinct properties compared to linear analogues, including low viscosity, high solubility, and a high density of functional end-groups. researchgate.net

The 2,2-dimethyloctyl group could be incorporated into polymers or other organic materials to impart specific properties:

Enhanced Solubility: The bulky, non-polar, and branched structure can disrupt intermolecular packing, increasing the solubility of polymers or organic semiconductors in common solvents, which is crucial for solution-based processing.

Morphological Control: In organic electronics, the shape of the alkyl side chains on a conjugated polymer backbone significantly influences the thin-film morphology, which in turn affects device performance. The use of highly branched side chains can be a strategy to tune solid-state packing and charge transport properties.

Low-Viscosity Fluids: As a functionalized building block, it could be used to synthesize specialty lubricants or hydraulic fluids where the branched structure helps to lower the freezing point and maintain low viscosity over a range of temperatures.

By leveraging this compound as a synthon, new materials with tailored physical properties could be developed for applications ranging from advanced coatings and adhesives to next-generation organic electronic devices. researchgate.net

Q & A

Q. What are the common synthesis routes for 1-Chloro-2,2-dimethyloctane, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions. A plausible route involves reacting 2,2-dimethyloctanol with hydrochloric acid (HCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to enhance electrophilicity at the carbon center . Reaction conditions such as temperature (optimized between 40–60°C), solvent polarity (e.g., dichloromethane or toluene), and stoichiometric ratios of reactants/catalysts significantly impact yield and purity. For analogous chlorinated alkanes, prolonged reaction times may lead to side products like elimination or rearrangement; thus, kinetic monitoring via TLC or GC-MS is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for identifying the chlorine-bearing carbon (C-1) and verifying the branching at C-2 (dimethyl groups). The deshielding effect of chlorine and methyl groups produces distinct splitting patterns .

- IR Spectroscopy : Confirms the C-Cl stretch (550–600 cm⁻¹) and absence of hydroxyl groups (ruling out unreacted alcohol precursors) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (expected m/z ~ 178.11 for C₁₀H₂₁Cl) and fragmentation patterns (e.g., loss of Cl· or CH₃· groups) .

Advanced Research Questions

Q. How does steric hindrance from the 2,2-dimethyl groups in this compound affect its reactivity in nucleophilic substitution (SN) reactions?

- Methodological Answer : The bulky 2,2-dimethyl groups create steric hindrance, disfavoring SN2 mechanisms (which require backside attack) and promoting SN1 pathways (via carbocation intermediates). Kinetic studies on analogous compounds (e.g., 1-Chloro-2,2-dimethylpropane) show reduced SN2 reactivity due to restricted transition-state geometry . Computational modeling (e.g., DFT calculations) can quantify steric effects using parameters like percent buried volume (%VBur) . Experimental validation involves comparing reaction rates with less hindered analogs (e.g., 1-chlorooctane) under identical conditions .

Q. What computational methods are suitable for predicting the binding affinity of this compound derivatives to biological targets like DNA gyrase?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes by simulating ligand-receptor interactions. For example, chloroalkyl derivatives of similar size (e.g., 1-chloro-2-isocyanatoethane) show affinity for DNA gyrase via hydrophobic interactions with active-site residues (e.g., Asp73, Arg76) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time, evaluating parameters like root-mean-square deviation (RMSD) and free energy (MM-PBSA/GBSA calculations) .

- QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values to optimize derivative design .

Q. How can contradictions in reported reaction yields or product distributions for this compound be systematically resolved?

- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., catalyst purity, moisture levels). A systematic approach includes:

- Design of Experiments (DoE) : Taguchi or factorial designs to identify critical factors (e.g., temperature, catalyst loading) .

- Analytical Cross-Validation : Using multiple techniques (GC-MS, HPLC) to quantify products and impurities .

- Reproducibility Protocols : Standardizing reaction setups (e.g., inert atmosphere, anhydrous solvents) and reporting detailed metadata (e.g., reagent grades, equipment calibration) .

Q. How does the alkyl chain length (e.g., octane vs. propane) affect the physical properties and reactivity of 1-Chloro-2,2-dimethylalkanes?

- Methodological Answer :

- Physical Properties : Longer chains (e.g., octane) increase hydrophobicity (higher logP) and reduce volatility (higher boiling points). For example, 1-Chloro-2,2-dimethylpropane (neopentyl chloride) has a boiling point of ~85°C, while the octane analog is expected to exceed 200°C .

- Reactivity : Longer chains may slow SN2 reactions due to increased steric bulk, but enhance SN1 stability via hyperconjugation in carbocation intermediates. Comparative kinetic studies using substrates with varying chain lengths (C3–C10) can quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.